6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine
Description
Properties
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26BrN5O/c32-24-13-16-28-27(21-24)29(22-7-3-1-4-8-22)35-31(34-28)33-25-14-11-23(12-15-25)30(38)37-19-17-36(18-20-37)26-9-5-2-6-10-26/h1-16,21H,17-20H2,(H,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMXCQHLYMJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline core is synthesized via the Niementowski reaction (Source). Anthranilic acid derivatives undergo cyclocondensation with formamide or urea under thermal or microwave-assisted conditions:
$$
\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta \, \text{or} \, \mu\text{W}} \text{Quinazolin-2-one} \rightarrow \text{Quinazolin-2-amine via ammonolysis}
$$
- Anthranilic acid (10 mmol) and formamide (15 mmol) are heated at 120°C for 6–8 hours.
- The crude product is purified via recrystallization (ethanol/water) to yield 4-phenylquinazolin-2-amine.
- Bromination : The 6-position is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C (Source).
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Formamide, 120°C, 8h | 78 | 95 |
| Bromination | NBS, DMF, 0°C, 2h | 65 | 92 |
Synthesis of 4-(4-Phenylpiperazine-1-Carbonyl)Phenyl Side Chain
Carbodiimide-Mediated Coupling
The side chain is prepared by coupling 4-phenylpiperazine with 4-nitrobenzoyl chloride, followed by reduction and activation (Source):
Acylation :
$$
\text{4-Nitrobenzoyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Nitro-N-(4-phenylpiperazin-1-yl)benzamide}
$$Reduction : Nitro to amine conversion using hydrogen gas (H₂, 50 psi) and palladium on carbon (Pd/C) in ethanol.
Activation : The resultant 4-aminobenzoylpiperazine is converted to its acid chloride using thionyl chloride (SOCl₂).
Final Amide Coupling
HOBt/EDC-Mediated Amidation
The quinazolin-2-amine core and activated side chain are coupled under mild conditions (Source):
$$
\text{6-Bromo-4-phenylquinazolin-2-amine} + \text{4-(4-Phenylpiperazine-1-carbonyl)benzoyl chloride} \xrightarrow{\text{HOBt, EDC, DMF}} \text{Target Compound}
$$
Optimized Conditions
- Solvent: Anhydrous DMF
- Temperature: 0°C → RT (24h)
- Workup: Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 58% |
| Melting Point | 212–214°C |
| $$ ^1\text{H NMR} $$ (DMSO-$$d_6 $$) | δ 8.21 (d, 1H), 7.89–7.45 (m, 12H), 3.82 (br s, 4H) |
| HRMS (ESI+) | m/z 624.1342 [M+H]⁺ |
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, microwave-assisted cyclization and flow hydrogenation are employed (Source):
- Microwave cyclization : 150°C, 20 min, 85% yield.
- Flow reactor for bromination : Residence time 30 min, 70% yield.
Purification Strategies
- Crystallization : Ethanol/water mixtures for core intermediate.
- Chromatography : Preparative HPLC for final compound (>99% purity).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Reported Methods
| Method | Total Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical stepwise | 32 | 95 | 48 |
| Flow-assisted | 45 | 98 | 18 |
| Microwave-optimized | 52 | 97 | 12 |
Challenges and Solutions
Regioselective Bromination
Early methods suffered from poor regioselectivity at the 6-position. Using NBS with a radical initiator (AIBN) in CCl₄ improved selectivity to >95% (Source).
Amide Coupling Efficiency
Low yields (30–40%) in early attempts were addressed by switching from DCC to EDC/HOBt, enhancing coupling efficiency to 58% (Source).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Pharmacology: It serves as a lead compound in the development of new therapeutic agents targeting neurological disorders.
Chemical Biology: The compound is utilized in chemical biology for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Key structural features :
- The bromine atom enhances electrophilicity and influences binding interactions in kinase inhibition .
Comparison with Similar Quinazoline Derivatives
Substituent Variations at Position 6
Insights :
Variations in the Amine Substituent at Position 2
Insights :
Q & A
Q. What are the established synthetic routes for this compound?
The compound is typically synthesized via multi-step reactions:
- Step 1 : React 6-bromo-4-chloroquinazoline with an aniline derivative (e.g., 4-(4-phenylpiperazine-1-carbonyl)aniline) in dimethylformamide (DMF) using Hunig’s base as a catalyst at room temperature .
- Step 2 : Purify via column chromatography with ethyl acetate/hexane gradients. Yield optimization (up to 99%) is achieved by controlling reaction time and solvent ratios .
- Validation : Confirm structure using H/C NMR and LCMS (>95% purity) .
Q. How is the compound structurally characterized?
Key techniques include:
- X-ray crystallography : Resolves bond angles and spatial arrangement of the quinazoline core and phenylpiperazine substituents .
- NMR spectroscopy : Distinguishes aromatic protons (δ 7.2–8.5 ppm) and piperazine carbons (δ 50–60 ppm) .
- FT-IR : Identifies C=O (1705 cm) and C-Br (528 cm) stretches .
Q. What analytical methods ensure purity and stability?
- LCMS : Dual gradients (4%→100% acetonitrile) with trifluoroacetic acid modifiers achieve retention times of 3.05–4.53 minutes and >95% purity .
- TLC : Cyclohexane/ethyl acetate (2:1) monitors reaction progress .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized?
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) for Suzuki-Miyaura coupling steps .
- Solvent selection : DMF enhances solubility of intermediates, while LiCl washes reduce polar impurities .
- Catalyst tuning : Tetrakis(triphenylphosphine)palladium(0) improves cross-coupling efficiency (58–99% yield) .
Q. What methodologies assess its biological target interactions?
- Kinase inhibition assays : Measure IC values against CDC2-like kinases using radioactive P-ATP incorporation .
- Molecular docking : Predict binding affinity to EGFR or CLK1 kinases via AutoDock Vina (∆G values < -8 kcal/mol) .
- SAR studies : Compare bromine (enhanced antimicrobial activity) vs. chlorine (kinase selectivity) substituents .
Q. How do structural modifications influence bioactivity?
- Substituent effects :
| Position | Modification | Impact |
|---|---|---|
| Quinazoline C6 | Bromine → Chlorine | Reduces MIC against S. aureus from 2 μM → 8 μM |
| Piperazine ring | Phenyl → Pyridinyl | Increases CLK1 inhibition (IC 0.12 μM → 0.07 μM) |
- Bioisosteric replacement : Replacing the benzothiazole core with quinazoline improves metabolic stability (t > 6 hours in hepatocytes) .
Q. How to resolve contradictions in reported biological data?
- Assay standardization : Discrepancies in IC values (e.g., 0.07 μM vs. 0.15 μM) arise from ATP concentrations (1 mM vs. 10 μM). Normalize to ATP values .
- Cell-line specificity : Antiproliferative activity varies in HeLa (GI 1.2 μM) vs. MCF-7 (GI 3.8 μM) due to differential kinase expression .
Q. What computational models predict pharmacokinetic properties?
- ADMET profiling : SwissADME predicts high permeability (LogP = 3.8) but moderate solubility (LogS = -4.2).
- Metabolic sites : CYP3A4-mediated oxidation at the piperazine carbonyl group (identified via MetaSite) .
Methodological Resources
- Spectral Data : Access H/C NMR shifts and HRMS in DMSO-d6 .
- Crystallography Files : CCDC deposition numbers for X-ray structures (e.g., SU2454) .
- Kinase Assay Protocols : Reaction Biology Corporation’s standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
